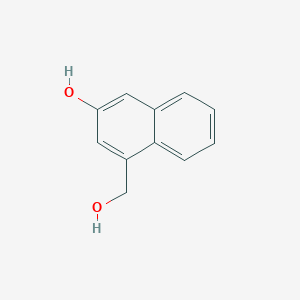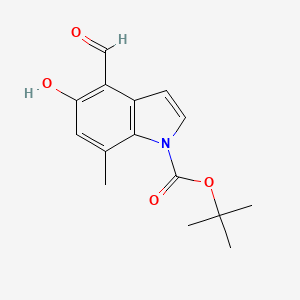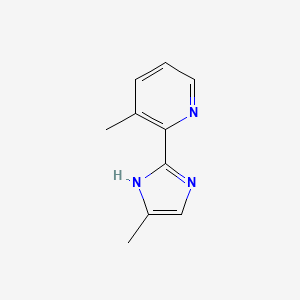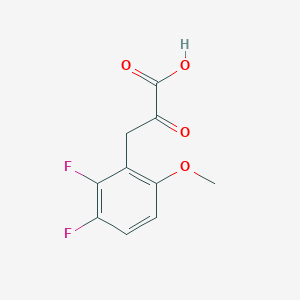
(1,2-Dihydroacenaphthylen-5-yl)trimethylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1,2-Dihydroacenaphthylen-5-yl)trimethylsilane is an organic compound that belongs to the class of acenaphthylene derivatives It is characterized by the presence of a trimethylsilyl group attached to the acenaphthylene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1,2-Dihydroacenaphthylen-5-yl)trimethylsilane typically involves the reaction of acenaphthylene with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) is common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
(1,2-Dihydroacenaphthylen-5-yl)trimethylsilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form acenaphthylene derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides and amines are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various acenaphthylene derivatives with functional groups such as hydroxyl, amino, and halide groups.
Applications De Recherche Scientifique
(1,2-Dihydroacenaphthylen-5-yl)trimethylsilane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of (1,2-Dihydroacenaphthylen-5-yl)trimethylsilane involves its interaction with specific molecular targets and pathways. The trimethylsilyl group enhances the compound’s stability and reactivity, allowing it to participate in various chemical reactions. The acenaphthylene moiety interacts with biological targets, potentially leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1,2-Dihydroacenaphthylen-5-yl)butan-1-one
- N-(1,2-Dihydroacenaphthylen-5-yl)methanesulfonamide
Uniqueness
(1,2-Dihydroacenaphthylen-5-yl)trimethylsilane is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical properties and reactivity compared to other acenaphthylene derivatives. This uniqueness makes it valuable in various research applications and industrial processes.
Propriétés
Formule moléculaire |
C15H18Si |
|---|---|
Poids moléculaire |
226.39 g/mol |
Nom IUPAC |
1,2-dihydroacenaphthylen-5-yl(trimethyl)silane |
InChI |
InChI=1S/C15H18Si/c1-16(2,3)14-10-9-12-8-7-11-5-4-6-13(14)15(11)12/h4-6,9-10H,7-8H2,1-3H3 |
Clé InChI |
STPVAOISYSIHEX-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C1=CC=C2CCC3=C2C1=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-Bromo-4-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetimidoyl Chloride](/img/structure/B15335076.png)
![1,4-Dichloropyridazino[4,5-d]pyridazine](/img/structure/B15335080.png)
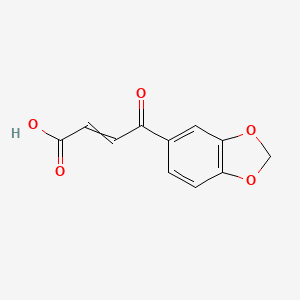
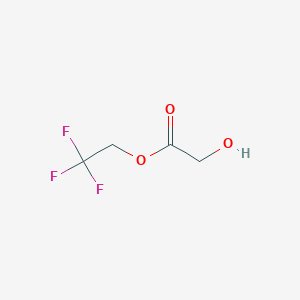
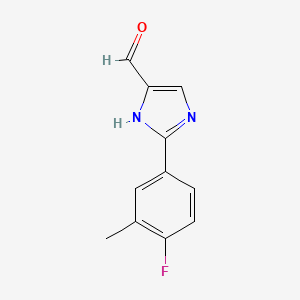

![Ethyl 3-[4-(tert-Butyl)phenyl]-5-methylisoxazole-4-carboxylate](/img/structure/B15335102.png)
![2-(2',4-dichloro-[1,1'-biphenyl]-2-yl)-1H-benzo[d]imidazole](/img/structure/B15335109.png)
